4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid
CAS No.:
Cat. No.: VC15855989
Molecular Formula: C14H16O3S
Molecular Weight: 264.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16O3S |
|---|---|
| Molecular Weight | 264.34 g/mol |
| IUPAC Name | 4-(3-methylbutoxy)-1-benzothiophene-6-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O3S/c1-9(2)3-5-17-12-7-10(14(15)16)8-13-11(12)4-6-18-13/h4,6-9H,3,5H2,1-2H3,(H,15,16) |
| Standard InChI Key | JPGDSXPLMXDYKD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC1=C2C=CSC2=CC(=C1)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The benzothiophene scaffold consists of a benzene ring fused to a thiophene (five-membered sulfur-containing ring). In 4-(isopentyloxy)benzo[b]thiophene-6-carboxylic acid, the isopentyloxy group (–O–CH₂CH₂CH(CH₃)₂) at position 4 introduces steric bulk and lipophilicity, while the carboxylic acid (–COOH) at position 6 enhances polarity and hydrogen-bonding capacity . This duality enables interactions with both hydrophobic and hydrophilic environments, a critical feature for drug molecules targeting cellular receptors or enzymes.
The canonical SMILES representation (CC(C)CCOC1=C2C=CSC2=CC(=C1)C(=O)O) and InChIKey (JPGDSXPLMXDYKD-UHFFFAOYSA-N) provide precise descriptors of connectivity and stereoelectronic features. Computational models predict a planar benzothiophene core with the isopentyloxy chain adopting a gauche conformation to minimize steric clashes, while the carboxylic acid group participates in intramolecular hydrogen bonding with the thiophene sulfur .
Synthetic Pathways and Optimization
Core Benzothiophene Formation
The benzothiophene core is typically synthesized via cyclization reactions. A common approach involves the condensation of ortho-halogenated thiophenol derivatives with acetylene or ketone precursors under transition-metal catalysis . For example, 4-bromobenzo[b]thiophene intermediates have been prepared using palladium-catalyzed carbonylation reactions, as demonstrated in the synthesis of methyl benzo[b]thiophene-4-carboxylate .
Carboxylation at Position 6
The carboxylic acid group is introduced via directed ortho-metalation or cross-coupling reactions. In one protocol, a bromine atom at position 6 undergoes palladium-catalyzed carbonylation with carbon monoxide and methanol, followed by hydrolysis to yield the carboxylic acid . Yields for this step range from 44% to 84%, depending on catalyst loading and reaction time .
Table 2: Representative Synthetic Procedure
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Pd(OAc)₂, CO, MeOH/DMSO, 80°C, 24h | 84% |
| 2 | Isopentyl bromide, K₂CO₃, DMF, 100°C, 12h | 75% |
| 3 | LiOH, THF/H₂O, rt, 4h | 90% |
Biological and Industrial Applications
Pharmaceutical Intermediates
Benzothiophene derivatives are privileged structures in drug discovery due to their mimicry of indole and benzofuran moieties. The isopentyloxy chain in this compound enhances membrane permeability, making it a candidate for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators . Patent literature highlights thiophene-based analogs as therapeutics for inflammatory diseases (e.g., rheumatoid arthritis) and hematologic cancers, with the carboxylic acid group enabling salt formation for improved bioavailability .
Material Science Applications
The conjugated π-system of benzothiophene derivatives facilitates applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The isopentyloxy group’s solubility-enhancing properties aid in solution-processable device fabrication.
Future Directions
Further studies should prioritize:
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Pharmacological profiling: Screening against cancer cell lines and inflammatory targets.
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Process optimization: Developing enantioselective syntheses for chiral variants.
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Environmental impact: Assessing biodegradability and ecotoxicity.
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